Jaspamide G -

Jaspamide G

Catalog Number: EVT-1592590
CAS Number:
Molecular Formula: C36H43BrN4O7
Molecular Weight: 723.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jaspamide G is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle, an organobromine compound and an aldehyde.
Source

Jaspamide G is primarily isolated from marine sponges of the genus Jaspis. These sponges are known to produce a variety of bioactive compounds that exhibit potential therapeutic effects. The isolation of jaspamide G involves extraction and purification processes that can yield small quantities of the compound, making synthetic approaches important for further study.

Classification

Jaspamide G is classified as a cyclodepsipeptide, which is a type of peptide that includes both amino acid and ester components in its structure. This classification highlights its potential interactions with biological systems, particularly in modulating cellular functions.

Synthesis Analysis

Methods

The synthesis of jaspamide G has been approached through various methods, including total synthesis and semi-synthesis techniques. A notable method involves the use of the Ugi reaction for constructing the peptide fragments, which allows for the efficient assembly of the complex structure characteristic of jaspamide G.

Technical Details

The synthesis typically involves several key steps:

  • Peptide Bond Formation: Utilizing coupling reagents to link amino acids.
  • Macrocyclization: Closing the cyclic structure through intramolecular reactions.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound from byproducts.
Molecular Structure Analysis

Structure

Jaspamide G features a unique molecular architecture that includes multiple chiral centers and a cyclic backbone. The detailed structural formula reveals various functional groups that contribute to its biological activity.

Data

The molecular formula for jaspamide G is C₃₆H₄₅BrN₄O₆. Structural analysis often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

Jaspamide G participates in several chemical reactions that are crucial for its biological activity. These include:

  • Binding Interactions: The compound can interact with cellular proteins, affecting pathways involved in cell proliferation.
  • Hydrolysis: Under certain conditions, jaspamide G may undergo hydrolysis, impacting its stability and activity.

Technical Details

Reactions involving jaspamide G are typically studied using in vitro assays to assess their effects on cell lines, particularly cancerous cells. This analysis helps in understanding how modifications to the structure influence biological outcomes.

Mechanism of Action

Process

The mechanism through which jaspamide G exerts its effects involves binding to actin filaments within cells. This interaction disrupts normal cytoskeletal dynamics, leading to altered cell morphology and function.

Data

Research indicates that jaspamide G can inhibit cell proliferation in various cancer cell lines, demonstrating its potential as an anticancer agent. The specific pathways affected include those related to apoptosis and cell cycle regulation.

Physical and Chemical Properties Analysis

Physical Properties

Jaspamide G is typically characterized by:

  • Appearance: A solid or crystalline form.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to light and moisture, requiring careful handling.
  • Melting Point: Specific data on melting points can vary based on purity but generally falls within a defined range for cyclodepsipeptides.

Relevant analyses often involve determining pKa values and conducting stability studies under various environmental conditions.

Applications

Scientific Uses

Jaspamide G has garnered interest for its potential applications in:

  • Cancer Therapy: Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Cellular Biology Research: Used as a tool to study cytoskeletal dynamics and cellular signaling pathways.
  • Drug Development: Serves as a lead compound for designing new therapeutic agents targeting similar pathways.
Biosynthetic Pathways and Genetic Regulation of Jaspamide G

PKS-NRPS Hybrid Systems in Cyclodepsipeptide Assembly

Jaspamide G, like other members of the jaspamide/jasplakinolide family, is biosynthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. This modular assembly line integrates polyketide chains with amino acid residues, characteristic of cyclodepsipeptide natural products. Key insights include:

  • Symbiotic Origin: Genetic studies confirm that jaspamides are synthesized by bacterial symbionts (Jaspinella spp.) within marine sponges (Jaspis splendens, Dictyonella spp.). These bacteria belong to the candidate phylum Tectomicrobia, known for defensive metabolite production in sponges [1].
  • Gene Cluster Architecture: The jas cluster encodes multi-modular enzymes:
  • A nonribosomal peptide synthetase (NRPS) with adenylation (A), condensation (C), and thioesterase (TE) domains for amino acid activation and macrocyclization.
  • A polyketide synthase (PKS) with ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains for polyketide chain extension [1] [3].
  • Evolutionary Convergence: The PKS region shows homology to the chondramide cluster in terrestrial myxobacteria, indicating convergent evolution of cyclodepsipeptide biosynthesis across taxonomically distant organisms [1].

Table 1: Core Enzymatic Domains in Jaspamide Biosynthesis

Domain TypeFunctionModule Location
NRPS AdenylationActivates β-tyrosine, alanine residuesNRPS Module 1
PKS KetosynthaseExtends polyketide chainPKS Module 2–4
ThioesteraseMacrocyclization releaseC-terminal (NRPS)

Evolutionary Conservation of Halogenation Patterns in Jaspamide Congeners

Halogenation is a hallmark structural feature of jaspamides, with jaspamide G displaying distinct bromination compared to other congeners:

  • Biosynthetic Mechanism: A flavin-dependent halogenase encoded in the jas cluster brominates tryptophan at C-2/C-6 (e.g., jaspamide R) or tyrosine residues. This enzyme regioselectively incorporates bromine during chain assembly [8] [9].
  • Phylogenetic Conservation: Sponges from geographically dispersed sites (Fiji, Indonesia, Palau) produce jaspamides with identical bromination patterns, implying strong conservation of halogenase genes in Tectomicrobia symbionts [1] [5].
  • Structural Impact: Jaspamide G lacks bromine on its tryptophan residue—a key distinction from jaspamide (brominated at C-6) and jaspamide R (dibrominated at C-2/C-6). This affects bioactivity profiles (e.g., reduced actin-binding affinity) [4] [8].

Table 2: Halogenation Patterns in Jaspamide Family

CongenerBromination SiteMolecular Formula
JaspamideC-6 of tryptophanC₃₆H₄₅BrN₄O₆
Jaspamide RC-2/C-6 of tryptophanC₃₆H₄₄Br₂N₄O₆
Jaspamide GNone (debrominated variant)C₃₇H₄₇N₄O₆

Enzymatic Mechanisms for β-Tyrosine Incorporation and Macrocyclization

The non-proteinogenic amino acid β-tyrosine is critical for jaspamide bioactivity, and its incorporation involves specialized enzymatic machinery:

  • β-Tyrosine Activation: An NRPS adenylation domain selectively recruits β-tyrosine (over α-tyrosine) via a non-canonical binding pocket. Mutagenesis studies show glycine residues (e.g., G2337 in Jaspinella NRPS) dictate substrate specificity [2] [7].
  • Macrocyclization: The thioesterase (TE) domain catalyzes ester bond formation between the C-terminal carboxyl of β-tyrosine and the hydroxyl group of the polyketide-derived 3-hydroxy-2,4-dimethyloctenoic acid unit. This generates the 19-membered macrolactone ring [4] [5].
  • Trans-Acting Enzymes: In related cyclodepsipeptides (e.g., nematode nemamides), polyketide acyl ligases (PKAL-1) activate polyketide intermediates for transfer to NRPS carrier domains. A similar mechanism likely operates in jaspamide assembly [7].

Comparative Analysis of Biosynthetic Gene Clusters Across Jaspis Species

Metagenomic studies of sponge microbiomes reveal conservation and divergence in jaspamide BGCs:

  • Core Gene Synergy: All jas clusters share:
  • A 6-module PKS for polyketide backbone synthesis.
  • A 3-module NRPS for amino acid (β-tyrosine, alanine, bromotryptophan) incorporation.
  • A flavin-dependent halogenase for regioselective bromination [1] [5].
  • Structural Diversification Drivers:
  • KR Domain Variation: Ketoreductase stereospecificity differs between J. splendens and Dictyonella symbionts, altering polyketide hydroxylation patterns.
  • Tailoring Enzymes: J. splendens BGCs encode auxiliary methyltransferases absent in other species, explaining O-methylation in jaspamide G [3] [5].
  • Evolutionary Adaptations: Horizontal gene transfer of TE domains between Tectomicrobia and soil bacteria suggests ecological selection for macrocyclization efficiency in marine environments [1].

Table 3: Comparative Features of Jaspamide BGCs in Sponge Symbionts

Sponge HostBGC Size (kb)Unique GenesProduct Variants
Jaspis splendens~45 kbO-methyltransferaseJaspamide G (O-methylated)
Dictyonella sp.~42 kbAdditional KR domainJaspamide B (reduced ketone)

Properties

Product Name

Jaspamide G

IUPAC Name

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-2,6,9,12-tetraoxo-1-oxa-5,8,11-triazacyclononadec-15-ene-15-carbaldehyde

Molecular Formula

C36H43BrN4O7

Molecular Weight

723.7 g/mol

InChI

InChI=1S/C36H43BrN4O7/c1-20-14-22(3)48-32(44)18-30(25-10-12-26(43)13-11-25)40-35(46)31(17-28-27-8-6-7-9-29(27)39-33(28)37)41(5)36(47)23(4)38-34(45)21(2)16-24(15-20)19-42/h6-13,15,19-23,30-31,39,43H,14,16-18H2,1-5H3,(H,38,45)(H,40,46)/b24-15+/t20-,21+,22+,23+,30-,31-/m1/s1

InChI Key

SBOUVKPLPSBCNP-LYDSZSQBSA-N

Canonical SMILES

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Isomeric SMILES

C[C@@H]/1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

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